(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
Overview
Description
(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 4-bromo-3-nitrobenzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitro group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid:
Uniqueness
(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to its combination of a bromine atom, nitro group, and pyrazolidine-3,5-dione core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c1-10-2-5-12(6-3-10)20-17(23)13(16(22)19-20)8-11-4-7-14(18)15(9-11)21(24)25/h2-9H,1H3,(H,19,22)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBJPHNEXKRCKT-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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